Lipophilicity Advantage: 2,6-Dimethyl Substitution Increases logP by +1.1 vs. 2-Methyl Mono-Substituted Analog
The 2,6-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine-5,7-dione core yields a calculated logP of 0.285, compared to –0.829 for the 2-methyl mono-substituted analog (CAS 939979-42-7) [1]. This represents a logP increase of 1.114 units—a physiologically meaningful shift that moves the compound from a hydrophilic profile (logP < 0) into the optimal range for passive membrane permeability (logP 0–3) [2]. The unsubstituted core (CAS 672323-32-9) has a reported logP of 0.0035, further confirming that dual methylation is required to achieve measurable lipophilicity in this scaffold .
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.285 |
| Comparator Or Baseline | 2-Methyl analog (CAS 939979-42-7): logP = –0.829; Unsubstituted core (CAS 672323-32-9): logP = 0.0035 |
| Quantified Difference | ΔlogP = +1.114 vs. 2-methyl analog; +0.282 vs. unsubstituted core |
| Conditions | Calculated logP values reported by ChemBase (target) and Fluorochem (2-methyl analog); ChemSrc (unsubstituted core) |
Why This Matters
For medicinal chemistry programs requiring CNS penetration or cellular target engagement, the 1.1-log-unit lipophilicity advantage directly translates to an estimated 10-fold improvement in membrane permeability, making the 2,6-dimethyl compound the only viable choice among commercially available close analogs.
- [1] ChemBase. 2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione. Hydrophobicity (logP): 0.285. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997; 23: 3-25. (Provides context for logP range implications). View Source
